![molecular formula C16H11FN2O4 B15219831 Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-51-5](/img/structure/B15219831.png)
Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid: Shares a similar fluorophenyl and benzoic acid structure but differs in the heterocyclic ring.
Ataluren: Known for its use in treating Duchenne muscular dystrophy, it has a similar fluorophenyl group but a different overall structure.
Uniqueness
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
651748-51-5 |
|---|---|
Molekularformel |
C16H11FN2O4 |
Molekulargewicht |
314.27 g/mol |
IUPAC-Name |
3-[3-(2-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-1-2-7-13(12)19-14(20)9-18(16(19)23)11-5-3-4-10(8-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI-Schlüssel |
MLGNMYUAOYUTDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


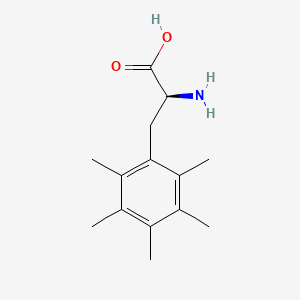
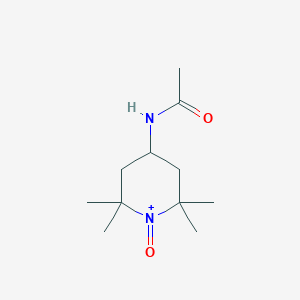
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)


![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
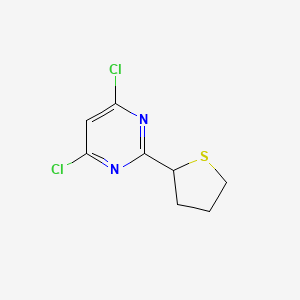
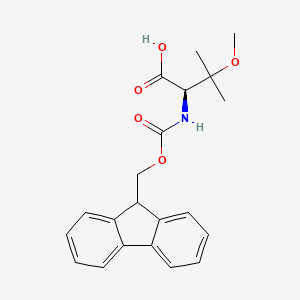
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
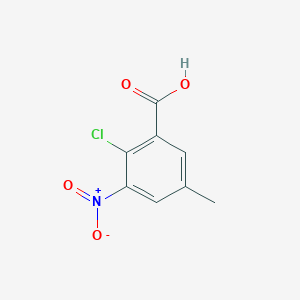
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

